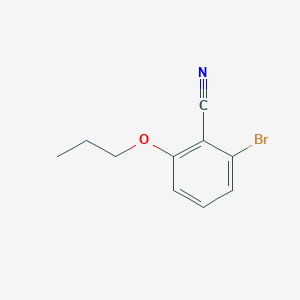

2-Bromo-6-propoxybenzonitrile

描述

Contextualization of Substituted Benzonitriles in Chemical Research

Substituted benzonitriles are a class of aromatic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring that bears other functional groups. These molecules are of significant interest and are recognized as crucial structural units in a wide array of applications. rsc.org They are prevalent in bioactive molecules, functional materials, and serve as key synthetic intermediates. rsc.org The versatility of the nitrile group, which can be transformed into amines, amides, or carboxylic acids, makes benzonitrile (B105546) derivatives valuable precursors in the synthesis of more complex molecules. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in numerous therapeutic agents. nih.gov For instance, substituted benzonitriles are integral to the structure of drugs developed for treating estrogen-dependent diseases, where the nitrile group acts as a hydrogen bond acceptor, mimicking the carbonyl group of natural substrates. nih.gov They are also found in treatments for mood disorders and heart failure. nih.gov Beyond pharmaceuticals, benzonitriles are foundational in the synthesis of agrochemicals like pesticides and herbicides, as well as in the creation of dyes and pigments. numberanalytics.com In materials science, these compounds are investigated for applications in photonics, optoelectronics, and the production of advanced polymers and even defect-free graphene layers. numberanalytics.cominterelectronix.comresearchgate.net

Strategic Significance of Halogenated Aryl Nitriles as Building Blocks

Aryl halides, including brominated derivatives, are among the most important building blocks in organic synthesis, largely due to the advent of transition metal-catalyzed cross-coupling reactions. acs.org The presence of both a halogen atom (such as bromine) and a nitrile group on an aromatic ring creates a bifunctional scaffold with significant synthetic potential. This "bromoaryl nitrile" structure allows for selective and sequential reactions, making these compounds highly versatile intermediates.

The carbon-bromine bond serves as a reactive handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.org These methods, often employing palladium or nickel catalysts, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. acs.orgnih.govchinesechemsoc.org This allows for the introduction of a wide variety of substituents, such as alkyl, aryl, or amino groups. The nitrile group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can also be transformed into other functionalities. fiveable.me For example, nitriles can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or participate in cycloaddition reactions to generate heterocyclic systems like tetrazoles. numberanalytics.com This dual reactivity allows chemists to first use the bromo group for a coupling reaction and then modify the nitrile group, or vice-versa, providing a planned and controlled approach to building complex molecules. acs.org

Overview of Research Trajectories for Alkoxy-Substituted Bromobenzonitriles

The inclusion of an alkoxy group, such as the propoxy group in 2-Bromo-6-propoxybenzonitrile, adds another layer of strategic control to the synthetic utility of bromoaryl nitriles. The alkoxy group is an electron-donating group, which modifies the electronic properties of the aromatic ring, influencing the regioselectivity and rate of subsequent reactions. Research into ortho-alkoxy benzamides has shown that this substitution pattern can direct the formation of highly organized molecular frameworks. researchgate.net

Research involving closely related structures, such as 2-bromo-6-ethoxybenzonitrile, highlights their use as precursors in the synthesis of more complex heterocyclic systems. ambeed.comacs.org For example, substituted benzonitriles are key starting materials for creating 1-aminoisoquinolines, a scaffold found in molecules with potential antitumor and anti-Parkinson activity. nih.gov The synthesis often involves a domino reaction where an amine adds to the nitrile, followed by an intramolecular cyclization. nih.gov Similarly, research on the synthesis of substituted phthalocyanines, which are used as dyes and in materials science, often starts from alkoxy-substituted phthalonitriles, which can be prepared from 1,2-dibromo-4,5-dialkoxybenzene precursors through a Rosenmund-von Braun reaction. umich.eduresearchgate.net This indicates a clear research trajectory where alkoxy-substituted bromobenzonitriles like this compound are valued as intermediates for constructing larger, functionalized macrocycles and heterocyclic compounds with specific electronic and biological properties. nih.govumich.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1437794-45-0 | aksci.combldpharm.com |

| Molecular Formula | C₁₀H₁₀BrNO | bldpharm.com |

| Molecular Weight | 240.10 g/mol | bldpharm.com |

| MDL Number | MFCD24448785 | bldpharm.com |

Table 2: Key Reactions of Halogenated Aryl Nitriles

| Reaction Type | Description | Catalyst/Reagent Examples |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling the aryl halide with an organoboron compound. | Palladium catalyst, Base |

| Heck Coupling | Forms a C-C bond by coupling the aryl halide with an alkene. | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling the aryl halide with an amine. | Palladium catalyst, Base |

| Nitrile Hydrolysis | Converts the nitrile group to a carboxylic acid or an amide. | Strong acid or base (e.g., H₂SO₄, NaOH) |

| Nitrile Reduction | Converts the nitrile group to a primary amine. | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) |

| Cycloaddition | Reacts the nitrile group with other molecules (e.g., azides) to form heterocycles. | Sodium azide (B81097) |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-6-13-10-5-3-4-9(11)8(10)7-12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOOAWWMEXRZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Propoxybenzonitrile and Analogues

Precursor Synthesis and Functional Group Interconversions

The assembly of the target molecule is fundamentally dependent on the synthesis of key precursors and the strategic interconversion of functional groups. This typically begins with the formation of a halogenated benzonitrile (B105546) scaffold, which serves as the foundation for subsequent modifications.

The creation of halogenated benzonitrile scaffolds, such as 2-bromobenzonitrile (B47965) derivatives, is a critical initial phase. Several established methods in organic chemistry can be employed to achieve this. One common industrial method for producing benzonitriles is the ammoxidation of toluene (B28343) using transition metal oxides as catalysts medcraveonline.com. However, for laboratory-scale synthesis of specifically substituted analogues, other routes are more common.

Classical methods for benzonitrile synthesis include the cyanation of benzene (B151609) halides rsc.org. For instance, a di-halogenated benzene ring can undergo a nucleophilic substitution reaction to introduce the cyano (-CN) group. Palladium-catalyzed cyanation reactions, using agents like zinc cyanide or potassium ferrocyanide, are effective for converting aryl bromides into benzonitriles google.com. The Sandmeyer reaction is another powerful tool, involving the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group weebly.com. The regiochemistry is dictated by the substitution pattern of the starting aniline.

Furthermore, direct halogenation of a benzonitrile precursor is a potential pathway, though it may present challenges in controlling the position of the incoming halogen, often leading to a mixture of isomers. The choice of method depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

With the halogenated phenolic precursor, 2-bromo-6-hydroxybenzonitrile (B1288909), in hand, the next key step is the introduction of the propoxy group (-OCH2CH2CH3). This is typically accomplished through an alkylation reaction, most commonly the Williamson ether synthesis.

The Williamson ether synthesis is a widely used and reliable method for preparing both symmetrical and asymmetrical ethers wikipedia.org. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism wikipedia.orgmasterorganicchemistry.com. In the context of synthesizing 2-bromo-6-propoxybenzonitrile, the reaction involves the deprotonation of the hydroxyl group on the precursor, 2-bromo-6-hydroxybenzonitrile, to form a more nucleophilic phenoxide ion.

This is achieved by treating the phenol (B47542) with a suitable base. The resulting phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The nucleophile attacks the carbon atom bearing the halogen, displacing the halide and forming the C-O ether bond youtube.com. Because the mechanism is SN2, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides masterorganicchemistry.comlibretexts.org.

The general reaction is as follows:

Deprotonation: 2-bromo-6-hydroxybenzonitrile + Base → 2-bromo-6-cyanophenoxide

Nucleophilic Attack: 2-bromo-6-cyanophenoxide + Propyl Halide → this compound + Halide Salt

The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving a successful outcome. Key variables include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.

Base: The base is used to deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH) libretexts.orgkhanacademy.org. The strength of the base can influence the reaction rate; stronger bases like NaH ensure complete and rapid deprotonation.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Suitable solvents include acetone, dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and tetrahydrofuran (B95107) (THF) escholarship.org.

Temperature: The reaction temperature affects the rate of reaction. Modest heating is often employed to increase the rate, but excessive temperatures can promote side reactions, such as elimination. Optimization studies often explore a range of temperatures to find the ideal balance between reaction time and yield nih.gov.

Alkylating Agent: The reactivity of the propyl halide follows the trend I > Br > Cl, consistent with the leaving group ability of the halides. 1-Iodopropane is more reactive than 1-bromopropane but is also more expensive.

The table below illustrates a hypothetical optimization study for the propoxylation of 2-bromo-6-hydroxybenzonitrile.

| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 1-Bromopropane | 56 (reflux) | 12 | 75 |

| 2 | K₂CO₃ | DMF | 1-Bromopropane | 60 | 8 | 85 |

| 3 | NaH | THF | 1-Bromopropane | 25 | 6 | 90 |

| 4 | Cs₂CO₃ | Acetonitrile | 1-Bromopropane | 80 | 5 | 92 |

| 5 | NaH | THF | 1-Iodopropane | 25 | 4 | 95 |

Introduction of the Propoxy Moiety via Alkylation Reactions

Regioselective Functionalization of Benzene Ring Systems

Achieving the specific 2-bromo-6-propoxy substitution pattern requires precise control over the regioselectivity of the functionalization reactions. The directing effects of substituents already present on the benzene ring are exploited to guide the position of incoming groups.

The hydroxyl group (-OH) is a strong ortho-, para-directing group. Therefore, if one starts with a phenol, subsequent electrophilic aromatic substitution reactions, such as bromination, will preferentially occur at the positions ortho and para to the hydroxyl group. To achieve the 2,6-disubstituted pattern, one might start with a phenol and perform a controlled bromination.

Alternatively, the synthesis can be designed by starting with a molecule where the desired substitution pattern is already established. For example, beginning with 2,6-dibromotoluene (B1294787) and performing a series of functional group transformations can lead to the desired scaffold. The regioselectivity can also be achieved through methods like directed ortho-metalation, where a directing group facilitates the deprotonation of an adjacent ortho-position by a strong base, followed by quenching with an electrophile (like a bromine source). Such strategies are essential for avoiding the formation of undesired isomers and simplifying purification processes nih.gov.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One significant area of improvement is the replacement of volatile and often toxic organic solvents. Ionic liquids (ILs) have emerged as promising alternatives. For the synthesis of the benzonitrile core, a novel green route has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery rsc.orgresearchgate.net. In one study, an ionic liquid was used to prepare benzonitrile from benzaldehyde (B42025) and a hydroxylamine (B1172632) salt, achieving a 100% yield and allowing for the easy recycling of the ionic liquid semanticscholar.org.

The use of phase-transfer catalysts can also enhance the efficiency of alkylation reactions like the Williamson ether synthesis, allowing for the use of milder conditions and less hazardous solvents. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods wikipedia.org. By incorporating these approaches, the synthesis of this compound and its analogues can be made more sustainable and economical.

Scale-Up Considerations and Process Optimization for Chemical Production

The successful transition of the synthesis of this compound and its analogues from the laboratory to an industrial scale necessitates meticulous planning and optimization of the chemical process. Key considerations revolve around ensuring safety, maintaining product quality and yield, minimizing costs, and reducing environmental impact. This section delves into the critical aspects of scaling up the production of these compounds, focusing on process optimization strategies to achieve efficient and robust manufacturing.

A primary challenge in the large-scale synthesis of halogenated aromatic compounds is the handling of hazardous reagents and the management of potentially exothermic reactions. For instance, bromination reactions, a crucial step in the synthesis of this compound, often utilize elemental bromine or N-bromosuccinimide (NBS). While effective on a lab scale, the use of molecular bromine on an industrial scale presents significant safety and handling issues due to its high reactivity and toxicity. Process optimization may therefore involve exploring alternative, safer brominating agents or developing in-situ generation methods for the reactive species to minimize the inventory of hazardous materials.

Furthermore, the etherification step, where the propoxy group is introduced, typically involves the use of strong bases and flammable solvents. On a large scale, the management of heat generated during this reaction (exothermicity) is critical to prevent runaway reactions. Optimization strategies include careful control of reagent addition rates, efficient heat exchange systems, and the selection of solvents with appropriate boiling points and safety profiles.

Another significant aspect of process optimization is the purification of the final product and intermediates. Crystallization is a common method for purifying solid compounds like this compound. The choice of solvent, cooling profile, and agitation are critical parameters that must be optimized to ensure high purity and yield, as well as a consistent crystal form, which can impact the downstream processing and final product properties. In some cases, distillation may be employed for liquid intermediates or for solvent recovery and recycling, contributing to a more economical and environmentally friendly process.

To ensure a robust and reproducible manufacturing process, a thorough understanding of the reaction kinetics and thermodynamics is essential. This knowledge allows for the development of a process control strategy to monitor and control critical process parameters (CPPs) such as temperature, pressure, pH, and reactant concentrations. The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of these parameters, enabling tighter control and early detection of any deviations from the desired operating conditions.

The table below outlines key process steps in the synthesis of a generic 2-bromo-6-alkoxybenzonitrile and highlights potential scale-up challenges and corresponding optimization strategies.

| Process Step | Potential Scale-Up Challenges | Optimization Strategies |

| Bromination | - Handling of corrosive and toxic brominating agents (e.g., Br₂) - Control of exothermic reaction - Formation of isomeric impurities | - Use of safer brominating agents (e.g., NBS) - In-situ generation of bromine - Precise temperature control with efficient cooling - Optimization of reaction conditions (solvent, catalyst) to improve regioselectivity |

| Etherification | - Handling of strong bases (e.g., sodium hydride) - Use of flammable solvents - Exothermic reaction control | - Use of alternative, easier-to-handle bases (e.g., potassium carbonate) - Selection of higher boiling point and less flammable solvents - Controlled addition of reagents and effective heat management |

| Work-up & Isolation | - Handling of large volumes of aqueous and organic waste - Emulsion formation during extraction | - Optimization of phase separation conditions - Solvent recycling and waste stream minimization - Use of alternative isolation techniques like direct crystallization |

| Purification | - Achieving consistent purity and crystal form - Solvent losses during crystallization and drying | - Optimization of crystallization parameters (solvent system, cooling rate, seeding) - Implementation of solvent recovery systems - Development of robust drying procedures to control residual solvents |

Chemical Reactivity and Advanced Transformations of 2 Bromo 6 Propoxybenzonitrile

Reactivity of the Aryl Bromide Substituent

The bromine atom on the aromatic ring is the primary site of reactivity, participating in a host of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of 2-Bromo-6-propoxybenzonitrile is an excellent substrate for these transformations. nih.gov

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of biaryl compounds by reacting an organohalide with a boronic acid or its ester derivative. sandiego.edu This reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.com For this compound, this transformation allows for the introduction of a wide array of aryl or heteroaryl substituents at the 2-position. The reaction's versatility stems from the mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.govscispace.com

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the potential steric hindrance from the ortho-propoxy group.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of this compound. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org A base is used to regenerate the active catalyst. libretexts.org

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. nih.govorganic-chemistry.org Applying this to this compound allows for the direct introduction of an alkynyl group, a valuable functional handle for further transformations in organic synthesis. researchgate.net

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile (B52724) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. The use of sterically hindered phosphine (B1218219) ligands is critical to the success of this transformation. epa.gov For this compound, this reaction enables the synthesis of a variety of N-aryl derivatives by coupling with primary or secondary amines. researchgate.netnih.gov The reaction typically requires a palladium precursor, a bulky phosphine ligand, and a strong base like sodium tert-butoxide. chemspider.comnih.gov

Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 80-110 chemspider.com |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 nih.gov |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. scribd.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org In this compound, the nitrile (-CN) group is a potent electron-withdrawing group located ortho to the bromine atom, thereby activating the substrate for SNAr.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, to introduce diverse functionalities in place of the bromine atom.

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For this compound, this is typically achieved by treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu This reaction is generally very fast and efficient, converting the aryl bromide into a highly reactive aryllithium intermediate. princeton.edu

The resulting organolithium species is a powerful nucleophile and can be "quenched" by reacting it with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups at the 2-position. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively.

Table 4: Examples of Electrophiles for Quenching Aryllithium Intermediates

| Electrophile | Reagent | Resulting Functional Group |

|---|---|---|

| Carbonyl | Aldehydes, Ketones | Alcohol |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde |

| Deuteration | Deuterium Oxide (D₂O) | Deuterium |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transformations Involving the Nitrile Group

The cyano group (C≡N) is a versatile functional handle, capable of being converted into several other important chemical moieties. Its linear structure and strong dipole moment influence the reactivity of the molecule, allowing for transformations such as hydrolysis, reduction, and participation in cyclization reactions.

Derivatization to Carboxylic Acids, Amides, and Esters

The nitrile group of this compound can be readily converted into carboxylic acid derivatives, which are key intermediates in organic synthesis.

Carboxylic Acids: The most fundamental transformation is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. The reaction proceeds via an amide intermediate. chemistrysteps.com In the context of this compound, this reaction yields 2-Bromo-6-propoxybenzoic acid.

Amides: While the amide is an intermediate in the hydrolysis to a carboxylic acid, it can be isolated as the final product under carefully controlled, milder reaction conditions. chemistrysteps.comlibretexts.org For instance, using potassium hydroxide (B78521) in tert-butyl alcohol has been shown to be effective for converting nitriles to amides. acs.org This partial hydrolysis would convert this compound into 2-Bromo-6-propoxybenzamide.

Esters: Esters can be synthesized from the nitrile through several methods. A two-step process involves first hydrolyzing the nitrile to the corresponding carboxylic acid, followed by a standard esterification reaction (e.g., Fischer esterification). chemistrysteps.com Alternatively, the Pinner reaction provides a more direct route, where the nitrile is treated with an alcohol in the presence of a dry acid catalyst (like HCl) to form an imidic ester salt, which then hydrolyzes to the final ester product upon the addition of water. chemistrysteps.comcommonorganicchemistry.com This method could be used to synthesize various alkyl 2-bromo-6-propoxybenzoates.

| Starting Material | Transformation | Product | Typical Reagents & Conditions |

|---|---|---|---|

| This compound | Hydrolysis to Carboxylic Acid | 2-Bromo-6-propoxybenzoic acid | H₂SO₄(aq) or NaOH(aq), Heat |

| Partial Hydrolysis to Amide | 2-Bromo-6-propoxybenzamide | KOH in t-BuOH; or H₂O₂, base | |

| Conversion to Ester (Pinner Reaction) | Methyl 2-bromo-6-propoxybenzoate | CH₃OH, HCl(g), followed by H₂O |

Reduction to Amines and Imines

The reduction of the nitrile group offers a direct pathway to primary amines, which are valuable building blocks in medicinal and materials chemistry.

Amines: The triple bond of the nitrile can be fully reduced to a primary amine (Ar-CN → Ar-CH₂NH₂). This is commonly accomplished through catalytic hydrogenation using hydrogen gas over metal catalysts like palladium, platinum, or nickel. rsc.orgresearchgate.net High pressures and temperatures may be required. Chemical reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) in the presence of a catalyst, are also highly effective for this transformation. nih.gov These methods would yield (2-Bromo-6-propoxyphenyl)methanamine. The choice of catalyst can be crucial for selectivity, especially in the presence of the bromo substituent, which could potentially undergo hydrodebromination.

Imines: Imines are intermediates in the reduction of nitriles to amines. While typically transient, certain reaction conditions, particularly in transfer hydrogenation reactions, can be tuned to favor the formation and isolation of imine species. For example, nickel-catalyzed transfer hydrogenation of benzonitriles using 2-propanol as a hydrogen source has been shown to yield N-benzylidene benzylamine, a secondary imine, as a major product. nih.govacs.org This occurs through the initial reduction of the nitrile to the primary amine, which then condenses with an intermediate aldehyde or ketone.

| Starting Material | Transformation | Product | Typical Reagents & Conditions |

|---|---|---|---|

| This compound | Reduction to Primary Amine | (2-Bromo-6-propoxyphenyl)methanamine | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Pd/C, Ethanol |

| Reduction to Secondary Imine | N-((2-bromo-6-propoxyphenyl)methylene)(2-bromo-6-propoxyphenyl)methanamine | [Ni(COD)₂], 2-Propanol, 120 °C |

Cyclization Reactions (e.g., Thorpe-Ziegler-type cyclizations)

The Thorpe-Ziegler reaction is a powerful method for forming cyclic ketones through the base-catalyzed intramolecular cyclization of dinitriles. wikipedia.orgbuchler-gmbh.com The reaction involves the deprotonation of an α-carbon to one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule. Subsequent hydrolysis of the resulting cyclic enamino-nitrile yields a cyclic α-cyano ketone, which can then be further hydrolyzed and decarboxylated to a cyclic ketone. chem-station.comdntb.gov.ua

For a molecule like this compound, which contains only one nitrile group, a direct intramolecular Thorpe-Ziegler reaction is not possible. However, it can serve as a precursor for a substrate capable of such a cyclization. This would require a synthetic step to introduce a second nitrile-containing chain onto the molecule, for instance, via a nucleophilic substitution reaction at the C-Br bond. If a nucleophile containing both an active methylene (B1212753) group and a nitrile (e.g., the anion of malononitrile) were used to displace the bromide, the resulting product would be a dinitrile perfectly suited for a Thorpe-Ziegler cyclization to form a new heterocyclic ring fused to the benzene (B151609) ring.

Modifications of the Propoxy Ether Linkage

The propoxy group (–O–CH₂CH₂CH₃) is generally stable, but the ether linkage can be modified through specific chemical reactions, providing routes to phenols or other derivatives.

Selective Cleavage Reactions

The cleavage of the aryl-oxygen bond in the propoxy ether is a key transformation that unmasks a phenol (B47542) functional group. This dealkylation is most commonly and effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being a preeminent reagent for this purpose. nih.govpearson.com The reaction proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, which activates the C-O bond for cleavage. nih.gov Subsequent nucleophilic attack by a bromide ion on one of the ether's alkyl carbons cleaves the bond. For an aryl alkyl ether, the cleavage typically occurs at the alkyl C-O bond, releasing an alkyl bromide and forming a phenoxy-boron species, which is then hydrolyzed during aqueous workup to yield the phenol. nih.gov Applying this to this compound would selectively remove the propyl group to yield 2-Bromo-6-hydroxybenzonitrile (B1288909).

| Starting Material | Transformation | Product | Typical Reagents & Conditions |

|---|---|---|---|

| This compound | Ether Cleavage / Dealkylation | 2-Bromo-6-hydroxybenzonitrile | BBr₃ in CH₂Cl₂, followed by H₂O workup |

Multi-Component Reactions Utilizing this compound

A comprehensive review of scientific literature and chemical databases did not yield specific examples of multi-component reactions (MCRs) that utilize this compound as a primary reactant. Multi-component reactions, by definition, involve three or more reactants coming together in a single synthetic operation to form a product that contains essential parts of all the starting materials. These reactions are highly valued in medicinal and materials chemistry for their efficiency in building molecular complexity.

While the core structure of this compound, featuring a reactive aryl bromide and a nitrile group, suggests potential for participation in various transformations, its specific application in MCRs is not documented in the available research. The steric hindrance from the ortho-propoxy group and the electronic nature of the benzonitrile (B105546) system may influence its reactivity profile in the complex, one-pot sequences characteristic of multi-component reactions.

Further research would be necessary to explore the viability of incorporating this compound into known or novel multi-component reaction scaffolds. Such investigations could potentially unlock new synthetic pathways to complex, functionalized aromatic compounds. However, at present, there is no established body of research to report on this specific area.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometry, orbital energies, and charge distribution of 2-Bromo-6-propoxybenzonitrile.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a detailed view of its steric and electronic configuration.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-CN | Data not available | |

| C-O | Data not available | |

| O-CH₂ | Data not available | |

| Bond Angle | Br-C-C | Data not available |

| CN-C-C | Data not available | |

| C-O-CH₂ | Data not available | |

| Dihedral Angle | C-C-O-CH₂ | Data not available |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the this compound structure.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify negative potential, indicating regions that are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the propoxy group, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Potential Energy Surfaces

The propoxy group in this compound can rotate around the C-O bond, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. By calculating the potential energy for various dihedral angles, a potential energy surface (PES) can be constructed. This surface reveals the energy barriers between different conformations and identifies the global minimum energy structure. This information is critical for understanding the molecule's flexibility and its preferred shape in different environments.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | Data not available |

| ¹H (Propoxy - OCH₂) | Data not available |

| ¹H (Propoxy - CH₂) | Data not available |

| ¹H (Propoxy - CH₃) | Data not available |

| ¹³C (Aromatic - C-Br) | Data not available |

| ¹³C (Aromatic - C-CN) | Data not available |

| ¹³C (Aromatic - C-O) | Data not available |

| ¹³C (Nitrile - CN) | Data not available |

| ¹³C (Propoxy - OCH₂) | Data not available |

| ¹³C (Propoxy - CH₂) | Data not available |

| ¹³C (Propoxy - CH₃) | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their movement. This approach provides insights into the molecule's flexibility, conformational changes, and how it interacts with surrounding molecules. Such simulations are particularly useful for understanding intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, which govern the macroscopic properties of the substance.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogue Series

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy or toxicity, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent or safer compounds.

For analogue series of substituted benzonitriles, QSAR studies have been instrumental in understanding their mechanisms of action in various biological systems. For instance, studies on the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis have revealed that the mechanism of toxic action is highly dependent on the nature of the substituents on the benzene (B151609) ring. nih.gov Analysis of a series of 34 benzonitriles showed that while some halogenated and toluene (B28343) derivatives act as non-polar narcotics, those with more polar substituents behave as polar narcotics. nih.gov Notably, nitro and aldehyde substituted benzonitriles exhibited excess toxicity, suggesting a more specific mechanism of action. nih.gov A significant QSAR model confirmed the importance of hydrophobicity and reactivity descriptors in predicting the toxicity of these compounds. nih.gov

Similarly, in the context of herbicidal activity, QSAR studies on 4-hydroxy-benzonitrile derivatives have been conducted to understand their mode of action. nih.govresearchgate.net Principal component analysis of the biological activities and physicochemical properties (such as lipophilicity and adsorptivity) of these compounds indicated that their effectiveness is primarily governed by the number of substituents and the presence of a free hydroxyl group. nih.govresearchgate.net

A hypothetical QSAR study on an analogue series of 2-Bromo-6-alkoxybenzonitriles might explore the relationship between the nature of the alkoxy group and a specific biological activity. Molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, electronic parameters like Hammett constants (σ) for electron-donating or -withdrawing effects, and steric parameters like molar refractivity (MR) would be calculated for each analogue. These descriptors would then be correlated with the observed biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression.

The resulting QSAR equation might take the form:

log(1/IC₅₀) = c₁ (logP) + c₂ (σ) + c₃ (MR) + c₀

Where c₁, c₂, and c₃ are the coefficients for each descriptor, and c₀ is a constant. A statistically significant model would allow for the prediction of the activity of other 2-Bromo-6-alkoxybenzonitriles, guiding the synthesis of compounds with potentially enhanced activity.

Table 1: Hypothetical QSAR Data for a 2-Bromo-6-alkoxybenzonitrile Analogue Series

| Compound | R Group | logP | σ | MR | Observed IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | -OCH₃ | 2.5 | -0.27 | 7.8 | 50 | 52 |

| 2 | -OCH₂CH₃ | 3.0 | -0.25 | 12.4 | 35 | 33 |

| 3 | -O(CH₂)₂CH₃ | 3.5 | -0.25 | 17.0 | 20 | 21 |

| 4 | -OCH(CH₃)₂ | 3.4 | -0.26 | 17.0 | 25 | 24 |

| 5 | -O(CH₂)₃CH₃ | 4.0 | -0.25 | 21.6 | 12 | 11 |

Mechanistic Elucidation of Reactions via Transition State Calculations

Transition state calculations are a powerful computational tool used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The structure and energy of the transition state provide critical insights into the reaction's feasibility, kinetics, and selectivity. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.

For a molecule like this compound, transition state calculations can be used to elucidate the mechanisms of various potential reactions, such as nucleophilic aromatic substitution (SₙAr) at the bromine-bearing carbon. In a hypothetical SₙAr reaction with a nucleophile (e.g., an amine or an alkoxide), the reaction could proceed through different pathways, such as a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond formation and bond-breaking occur simultaneously.

Computational studies on SₙAr reactions of other aryl halides, like aryl fluorides with azole nucleophiles, have shown that the mechanism can exist on a continuum between stepwise and concerted, and can be influenced by factors like the electron-withdrawing ability of substituents and the nature of the nucleophile. nih.govrsc.org DFT calculations have been instrumental in predicting these mechanistic pathways and the structures of the corresponding transition states. nih.govrsc.org

To study a hypothetical SₙAr reaction of this compound, a computational chemist would model the reactants and propose a reaction coordinate. The potential energy surface would then be scanned to locate the transition state structure. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic barrier. By comparing the activation energies for different possible pathways (e.g., ortho vs. meta attack, or stepwise vs. concerted), one could predict the most likely reaction mechanism and the expected regioselectivity. For instance, DFT calculations have been used to understand the regioselectivity in the electrophilic aromatic bromination of substituted benzenes like anisole (B1667542) and nitrobenzene, revealing that the reaction proceeds through an addition-elimination mechanism. rsc.org

Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS1) | Concerted SₙAr Pathway | +25.4 |

| Meisenheimer Intermediate | Intermediate in Stepwise Pathway | +15.2 |

| Transition State (TS2) | Second step of Stepwise Pathway | +18.9 |

| Products | Substituted Benzonitrile (B105546) + Bromide | -10.8 |

This data would suggest that the stepwise mechanism, proceeding through the more stable Meisenheimer intermediate and a lower second transition state, is the more favorable pathway for this hypothetical reaction.

Role As a Key Synthetic Intermediate and Scaffold in Complex Chemical Architectures

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., quinazolines, pyridines)

While specific literature detailing the use of 2-Bromo-6-propoxybenzonitrile is not abundant, the broader class of 2-bromobenzonitriles is well-established as a precursor for nitrogen-containing heterocycles, particularly quinazolines. The presence of the ortho-bromo and nitrile groups provides a reactive platform for cyclization reactions. One efficient method involves a copper-catalyzed reaction between substituted 2-bromobenzonitriles and amidines or guanidine (B92328) to produce 4-aminoquinazolines and 2,4-diaminoquinazolines, respectively. This approach is valued for its economic and practical nature. The general mechanism involves the initial formation of a C-N bond followed by an intramolecular cyclization.

The synthesis of pyridines from this specific precursor is less direct. However, the functional handles on this compound allow for its incorporation into larger systems that may include a pyridine (B92270) ring. The bromine atom can be used in cross-coupling reactions to attach fragments that can later be part of a ring-forming cyclization, while the nitrile group can be transformed to participate in pyridine synthesis methodologies, such as those involving condensation reactions.

Scaffold for the Rational Design and Synthesis of Chemically Diverse Compound Libraries

In medicinal chemistry and materials science, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds. This compound is an ideal scaffold for generating chemically diverse libraries due to its distinct and orthogonally reactive functional groups.

The key features that make it a suitable scaffold are:

The Bromine Atom: Serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the attachment of a wide range of aryl, alkyl, alkynyl, and amino groups.

The Nitrile Group: This group can be subjected to numerous transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each modification introducing different physicochemical properties.

The Propoxy Group: While the propoxy group itself can be varied by starting from the precursor 2-bromo-6-hydroxybenzonitrile (B1288909), it also sterically and electronically influences the reactivity of the aromatic ring, potentially directing substitution reactions or affecting the conformation of the final molecule.

By systematically applying different reactions to these functional groups, a large and diverse library of compounds can be synthesized from this single core structure, which is essential for screening programs in drug discovery.

Table 1: Potential Derivatizations of the this compound Scaffold for Compound Libraries

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |

|---|---|---|---|

| Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl or Vinyl |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl | |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Amino | |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl | |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

| Propoxy | Ether Cleavage | BBr₃ | Hydroxyl (Phenol) |

Intermediate in Multi-Step Total Synthesis of Advanced Organic Molecules

Functionalized aromatic rings like this compound are fundamental building blocks in the total synthesis of complex natural products and other advanced organic molecules. Although no prominent total synthesis has explicitly reported the use of this exact intermediate, its structure is well-suited for such applications. In a multi-step synthesis, it could be introduced as a fragment that constitutes a key part of the final molecule's core.

For instance, in the synthesis of a complex alkaloid or polyketide containing a substituted aromatic ring, an intermediate like this compound could be employed where the bromine atom is used for a crucial bond-forming step (e.g., Stille or Suzuki coupling) to connect two major fragments of the molecule. Subsequently, the nitrile and propoxy groups could be modified in later steps to install the final required functionality of the target molecule. The stability of the benzonitrile (B105546) moiety under many reaction conditions makes it a reliable component to carry through multiple synthetic steps.

Derivatization Strategies for Modulating Reactivity and Selectivity

The reactivity and selectivity of this compound in subsequent chemical transformations can be strategically modulated by derivatizing its existing functional groups.

Modulation via the Bromo Group: The bromine atom can be replaced through nucleophilic aromatic substitution (SNAr), although this typically requires strong activation and harsh conditions. More commonly, it is transformed via metal-catalyzed reactions. Converting the bromo group to a boronic ester via a Miyaura borylation, for example, changes its reactivity from that of an electrophile in Suzuki couplings to a nucleophilic partner.

Modulation via the Nitrile Group: The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic substitution. The nitrile itself can be partially hydrolyzed to an amide, which has different electronic properties and can act as a directing group or a hydrogen-bond donor.

Modulation via the Propoxy Group: The propoxy group is an electron-donating group, which activates the ring towards electrophilic attack. Cleavage of the propyl ether to the corresponding phenol (B47542) (2-bromo-6-hydroxybenzonitrile) dramatically alters the molecule's properties. The resulting hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution and can be used as a nucleophile or protected with a different group to sterically hinder certain positions, thereby enhancing selectivity in subsequent reactions.

These derivatization strategies allow a synthetic chemist to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in complex synthetic sequences.

Applications in Supramolecular Chemistry and Molecular Recognition Element Design

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that make it an interesting candidate for designing molecular recognition elements.

The benzonitrile fragment is a known participant in specific non-covalent interactions.

Dipole-Dipole and Hydrogen Bonding: The nitrile group has a significant dipole moment and can act as a hydrogen bond acceptor. This allows it to bind to complementary host molecules that feature hydrogen bond donors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems, a common organizing principle in supramolecular self-assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms) in a highly directional manner.

Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize various benzonitrile derivatives, forming specific "key-lock" complexes. The substituents on the benzonitrile guest molecule, such as the propoxy and bromo groups in this compound, would provide unique steric and electronic information that a host molecule could recognize, allowing for selective binding. This principle can be used to design sensors for specific molecules or to control the self-assembly of larger, functional supramolecular architectures.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Bromo-6-propoxybenzonitrile Transformations

The reactivity of this compound is dominated by the presence of the bromine atom and the nitrile group, making it a versatile substrate for a variety of catalytic transformations. Research is actively pursuing the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this and similar scaffolds.

A primary area of focus is the functionalization of the carbon-bromine (C-Br) bond via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating more complex molecular architectures. Advances in this field include:

Palladium-Catalyzed Reactions : Palladium complexes remain at the forefront of cross-coupling catalysis. Modern research focuses on developing highly active catalysts that operate under milder conditions and with lower catalyst loadings. nih.govnih.gov For transformations of this compound, this could involve Suzuki-Miyaura coupling to form C-C bonds with boronic acids, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling with terminal alkynes. nih.govmdpi.com The development of specialized ligands, such as biaryl phosphines and N-heterocyclic carbenes (NHCs), is crucial for improving reaction yields and functional group tolerance. nih.gov

Copper and Nickel Catalysis : As more sustainable and cost-effective alternatives to palladium, copper and nickel-based catalytic systems are gaining significant attention. acs.org Nickel catalysis has shown remarkable efficacy in the cyanation of unactivated alkyl halides and the cross-coupling of redox-active esters with aryl iodides to form α-aryl nitriles. acs.orgorganic-chemistry.org Copper-catalyzed methods are particularly relevant for C-N cross-coupling reactions, often in aqueous micellar conditions, which aligns with green chemistry principles. acs.org

Another key transformation is the modification of the nitrile group itself. While intrinsically stable, the nitrile can be transformed into other valuable functional groups like amines, amides, and carboxylic acids using metal-catalyzed cascade reactions with reagents such as boronic acids. researchgate.netnih.gov

The table below summarizes key catalytic transformations applicable to aryl bromides like this compound.

| Reaction Type | Catalyst System (Example) | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Phosphine (B1218219) Ligand | C-C | Forms biaryl structures |

| Buchwald-Hartwig Amination | Pd-based catalysts | C-N | Synthesizes aryl amines |

| Sonogashira Coupling | Pd/Cu catalysts | C-C (alkyne) | Introduces alkynyl moieties |

| Cyanation | Ni or Pd catalysts | C-CN | Converts aryl halides to nitriles |

| C-N Cross-Coupling | CuI / Bifunctional Ligand | C-N | Amine synthesis in greener media |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of intermediates like this compound are increasingly benefiting from the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This precise control is particularly advantageous for highly exothermic or hazardous reactions. For instance, the synthesis of aryl nitriles can be achieved in a cyanide-free manner using a continuous flow process, with residence times as short as 1.5 minutes. rsc.org This approach not only improves safety but also facilitates rapid optimization and scale-up. rsc.org The application of flow chemistry has been successfully demonstrated for the synthesis of various substituted heterocycles, including 5-substituted 1H-tetrazoles from nitriles and 3-cyano-quinolines, highlighting its versatility. acs.orgacs.org

Automated synthesis platforms combine robotics and software control to perform multi-step synthetic sequences with minimal human intervention. These systems can accelerate the discovery and optimization of reaction conditions and enable the rapid generation of compound libraries for screening purposes. The integration of flow reactors with automated platforms provides a powerful tool for on-demand synthesis of key building blocks and intermediates.

Key Advantages of Flow Chemistry:

Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.

Precise Control: Superior heat and mass transfer lead to better control over reaction conditions and fewer side products.

Scalability: Production can be increased by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactors.

Reproducibility: Consistent reaction conditions ensure high reproducibility from run to run.

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches

In line with the principles of green chemistry, significant research effort is directed towards developing more sustainable and environmentally benign methods for the synthesis and transformation of benzonitrile (B105546) derivatives. researchgate.net This involves reducing the use of hazardous reagents, minimizing waste, and employing milder reaction conditions.

One promising avenue is the development of cyanide-free synthetic routes. Traditional methods for introducing a nitrile group often rely on highly toxic cyanide salts. nih.gov Modern alternatives include:

Catalytic Oxidation: Benzonitriles can be synthesized from readily available alcohols or methylarenes using aqueous ammonia (B1221849) and molecular oxygen, catalyzed by non-noble metal oxides. nih.gov

Ionic Liquids: A novel green route utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehydes to benzonitriles, eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a powerful tool for green chemistry. nih.gov Enzymatic transformations are typically performed in aqueous solutions at ambient temperature and pressure, reducing energy consumption and environmental impact. nih.gov For nitrile-containing compounds, two main classes of enzymes are of particular interest:

Nitrilases: These enzymes directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia. nih.govwikipedia.org They can be used for the selective hydrolysis of nitriles in the presence of other sensitive functional groups. acsgcipr.org

Nitrile Hydratases (NHases): These enzymes catalyze the hydration of nitriles to form amides. acsgcipr.orgresearchgate.net In nature, they are often paired with amidases, which then hydrolyze the amide to the carboxylic acid. nih.govwikipedia.org

A recently developed biocatalytic cascade uses a carboxylate reductase to convert a carboxylic acid to an aldehyde, which is trapped as a stable oxime intermediate. An aldoxime dehydratase then converts the oxime to the final nitrile product, completely avoiding the use of cyanide. tugraz.atmdpi.com These biocatalytic methods represent a significant step towards the sustainable production of valuable nitrile compounds. nih.govopenbiotechnologyjournal.com

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and operando (while the reaction is working) monitoring are becoming indispensable tools in modern organic synthesis. wikipedia.orgmdpi.comhidenanalytical.comhidenanalytical.com

Instead of relying on traditional offline analysis of quenched samples, these methods provide real-time data on the concentration of reactants, products, and catalytic species as the reaction progresses. spectroscopyonline.commt.com This allows for rapid process optimization and a more profound mechanistic understanding.

Key techniques for in situ monitoring include:

Vibrational Spectroscopy (FTIR and Raman): In situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful probes for monitoring changes in functional groups. rsc.org For a transformation of this compound, one could monitor the disappearance of the C-Br stretching vibration or the appearance of new bands corresponding to a newly formed functional group in a cross-coupling reaction. Raman spectroscopy is particularly useful for reactions in aqueous media. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups allow for the continuous monitoring of reactions as they pass through the spectrometer. In situ NMR can provide detailed structural information about all species in the reaction mixture, making it invaluable for identifying intermediates and determining reaction kinetics. rsc.org

Mass Spectrometry (MS): Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) enable the direct, real-time measurement of neutral organic analytes in complex reaction mixtures, providing another powerful tool for reaction monitoring. acs.org

The data obtained from these operando studies provide a "motion picture" of the catalytic cycle, helping to establish clear structure-reactivity relationships and identify pathways for catalyst deactivation. wikipedia.orgrsc.orgresearcher.life

Computational Design of New Functional Materials Utilizing Benzonitrile Scaffolds

The benzonitrile motif, as present in this compound, is a valuable building block for the construction of advanced functional materials. The rigid structure and the specific electronic properties of the nitrile group make it an excellent component for creating porous crystalline polymers, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). acs.org

Computational design and materials modeling play a pivotal role in this field, allowing scientists to predict the structure and properties of new materials before their synthesis is attempted. By using computational methods, researchers can:

Design and Screen Monomers: Molecules like this compound can be considered as potential "linkers" or "monomers." Computational screening can identify the most promising candidates for creating frameworks with desired pore sizes, shapes, and chemical functionalities.

Predict Material Properties: Properties such as gas sorption capacity (e.g., for CO₂ or H₂), thermal stability, and electronic properties can be calculated using quantum chemical methods. This is particularly important for applications in gas storage, separation, and catalysis.

Simulate Framework Assembly: Molecular dynamics simulations can provide insight into the self-assembly process of COFs and MOFs, helping to understand how the individual building blocks connect to form the final porous structure.

For example, covalent triazine frameworks (CTFs) are a subclass of COFs synthesized through the trimerization of nitrile-functionalized monomers. mdpi.com The use of multi-nitrile linkers can lead to highly porous and stable materials with significant potential for CO₂ capture. mdpi.com The nitrile group can also be a key component in other COF linkages, such as the nitrone linkage. chemrxiv.org By leveraging computational tools, the design of these materials can be accelerated, guiding synthetic efforts toward the most promising targets.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The development of new functional materials based on scaffolds like this compound lies at the vibrant interface of organic synthesis and materials science. This interdisciplinary field relies on a synergistic relationship where advances in one area directly enable progress in the other.

From Synthesis to Materials: Advances in synthetic organic chemistry, particularly in the development of novel catalytic systems (Section 7.1) and efficient manufacturing technologies like flow chemistry (Section 7.2), provide the essential tools to create complex molecular building blocks. The ability to reliably synthesize and functionalize molecules like this compound is the starting point for building new materials. Sustainable synthetic routes (Section 7.3) ensure that these building blocks can be produced in an environmentally responsible manner.

From Materials to Synthesis: Conversely, the goals of materials science drive the direction of synthetic research. The need for materials with specific properties—for example, high porosity for gas storage in COFs or specific electronic properties for use in semiconductors—creates new targets and challenges for synthetic chemists. acs.orgcd-bioparticles.net The design of a novel COF or MOF on a computer (Section 7.5) generates a blueprint that synthetic chemists must then bring to reality.

This collaborative cycle, where computational design predicts a target, synthetic chemistry provides a route to build it, and advanced characterization (Section 7.4) confirms its structure and function, is accelerating the discovery of materials with unprecedented capabilities. The versatility of the benzonitrile scaffold ensures its continued importance in this feedback loop, bridging the gap between molecular design and real-world applications.

常见问题

Q. What are the established synthetic routes for 2-Bromo-6-propoxybenzonitrile, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a bromine atom in 2,6-dibromobenzonitrile with a propoxy group under alkaline conditions (e.g., KOH in propanol) could yield the target compound. Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions to avoid volatilization of reagents.

- Catalyst screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures >95% purity, as seen in analogous brominated benzonitriles .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- NMR : H NMR (CDCl₃) should show characteristic signals for the propoxy group (δ 1.0–1.2 ppm for -CH₂CH₂CH₃) and aromatic protons (δ 7.2–8.0 ppm).

- IR : Confirm nitrile absorption (~2230 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹), as validated for structurally similar compounds .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile impurities) ensures purity >95%, aligning with catalog specifications .

Q. What solvent systems are recommended for reactions involving this compound based on its physicochemical properties?

- Methodological Answer : Solubility can be predicted using Hansen parameters or experimental data from analogs:

- Polar aprotic solvents : DMF or DMSO dissolve nitrile derivatives effectively but may require post-reaction removal via aqueous extraction.

- Ether/ester blends : Ethyl acetate or THF are suitable for coupling reactions, as seen in bromobenzonitrile syntheses .

Avoid protic solvents (e.g., water, methanol) unless reactions require proton donors.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. IR) be resolved during structural elucidation of derivatives?

- Methodological Answer : Cross-validation strategies include:

- Multi-technique analysis : Combine C NMR, DEPT, and HSQC to resolve ambiguous proton assignments.

- Computational validation : Compare experimental IR peaks with DFT-simulated spectra (e.g., using Gaussian 16) to confirm functional groups .

- Contradiction protocols : Apply iterative hypothesis testing, as recommended in qualitative research frameworks .

Q. What strategies are effective in minimizing byproduct formation during functionalization reactions of this compound?

- Methodological Answer : Key approaches:

- Protecting groups : Temporarily block the nitrile moiety with trimethylsilyl chloride to prevent unwanted nucleophilic attack.

- Regioselective catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings at the bromine position, as demonstrated for 2-bromo-6-chlorophenylboronic acid .

- Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and adjusts reagent stoichiometry dynamically.

Q. How can computational methods (e.g., DFT) predict reactivity patterns of this compound in novel reaction systems?

- Methodological Answer : Computational workflows:

- Reactivity indices : Calculate Fukui functions to identify electrophilic/nucleophilic sites. For example, the bromine atom is likely more reactive than the propoxy group in SNAr reactions.

- Transition state modeling : Use Gaussian or ORCA to simulate activation barriers for proposed mechanisms (e.g., nitrile group participation in cycloadditions).

- Solvent effects : Include PCM (Polarizable Continuum Model) to account for solvation energy in reaction feasibility studies.

Q. What are the key considerations for designing a kinetic study on the hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Design parameters:

- pH buffers : Use citrate (pH 3–6), phosphate (pH 6–8), or borate (pH 8–10) to maintain stability.

- Temperature control : Conduct experiments at 25°C, 40°C, and 60°C to calculate Arrhenius activation energy.

- Analytical methods : Monitor hydrolysis via LC-MS for nitrile-to-carboxylic acid conversion, referencing degradation studies of similar halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。